Decahydroisoquinoline-2-sulfonyl chloride
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Overview
Description
Decahydroisoquinoline-2-sulfonyl chloride is a chemical compound with the molecular formula C9H16ClNO2S and a molecular weight of 237.75 g/mol . It is a derivative of decahydroisoquinoline, a nitrogen-containing heterocycle. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydroisoquinoline-2-sulfonyl chloride can be synthesized through the reaction of decahydroisoquinoline with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Decahydroisoquinoline-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
Decahydroisoquinoline-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which decahydroisoquinoline-2-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Decahydroisoquinoline: The parent compound, which is a nitrogen-containing heterocycle.
Isoquinoline: An aromatic compound that can be hydrogenated to form decahydroisoquinoline.
Sulfonyl Chlorides: A class of compounds with similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness: Decahydroisoquinoline-2-sulfonyl chloride is unique due to its specific structure, which combines the decahydroisoquinoline core with a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYLNEDQPMFVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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